molecular formula C2H10F6N5O6OsS2+ B1599638 Pentaammine(trifluoromethanesulfonato)osmium(III) triflate CAS No. 83781-30-0

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate

Cat. No.: B1599638
CAS No.: 83781-30-0
M. Wt: 568.5 g/mol
InChI Key: JJAQNKVGCKQGLD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is a coordination compound with the chemical formula CF3SO3Os(NH3)52. It is known for its applications in organic synthesis, particularly in the dearomatization of anilines and the stereoselective synthesis of cyclohexanediones .

Properties

CAS No.

83781-30-0

Molecular Formula

C2H10F6N5O6OsS2+

Molecular Weight

568.5 g/mol

IUPAC Name

azanide;osmium(8+);trifluoromethanesulfonate

InChI

InChI=1S/2CHF3O3S.5H2N.Os/c2*2-1(3,4)8(5,6)7;;;;;;/h2*(H,5,6,7);5*1H2;/q;;5*-1;+8/p-2

InChI Key

JJAQNKVGCKQGLD-UHFFFAOYSA-L

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].N.N.N.N.N.[Os]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Os+8]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate can be synthesized through the reaction of osmium(III) chloride hydrate with trifluoromethanesulfonic acid in the presence of ammonia. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentaammine(trifluoromethanesulfonato)osmium(III) triflate involves its ability to coordinate with various substrates, facilitating chemical transformations. The osmium center plays a crucial role in these reactions, often acting as a catalyst. The trifluoromethanesulfonato ligand can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

    Pentaamminechloridoosmium(III) chloride: Similar coordination compound with a chloride ligand instead of trifluoromethanesulfonato.

    Pentaamminebromidoosmium(III) bromide: Contains a bromide ligand.

    Pentaammineiodidoosmium(III) iodide: Contains an iodide ligand

Uniqueness

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is unique due to the presence of the trifluoromethanesulfonato ligand, which imparts distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific organic synthesis applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate
Reactant of Route 2
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.